molecular formula C17H13N3 B014117 9-(4'-Aminophenyl)-9H-pyrido[3,4-b]indole CAS No. 219959-86-1

9-(4'-Aminophenyl)-9H-pyrido[3,4-b]indole

Cat. No. B014117
M. Wt: 259.3 g/mol
InChI Key: CKJBUSARXRFUDR-UHFFFAOYSA-N
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Description

9-(4'-Aminophenyl)-9H-pyrido[3,4-b]indole is a mutagenic compound derived from norharman (1) and aniline in the presence of an S9 mix. The compound's synthesis and properties are of significant interest due to its structural and functional characteristics, making it relevant in various chemical and biochemical research contexts (Murakami et al., 2010).

Synthesis Analysis

The synthesis of 9-(4'-Aminophenyl)-9H-pyrido[3,4-b]indole involves a stepwise process starting from ethyl indole-2-aldehyde. The procedure includes initial N-(4-nitro)phenylation of the indole nucleus, elongation of the 2-aldehyde substituent, and construction of the pyridine nucleus to ensure nitrogen substitution. This methodology provides a reliable route to the compound, employing 9-(4'-Nitrophenyl)-9H-pyrido[3,4-b]indole as a key intermediate (Murakami et al., 2010).

Molecular Structure Analysis

Structural analysis of 9-(4'-Aminophenyl)-9H-pyrido[3,4-b]indole is facilitated by various spectroscopic methods, including NMR and mass spectrometry. Single-crystal X-ray diffraction studies provide detailed insights into its molecular geometry, confirming the presence of the pyridoindole framework and the aminophenyl substitution pattern. The structure elucidation highlights the compound's intricate molecular architecture, which is crucial for its chemical reactivity and biological activity (Meesala et al., 2014).

Chemical Reactions and Properties

9-(4'-Aminophenyl)-9H-pyrido[3,4-b]indole participates in various chemical reactions, indicative of its reactive nature. Its aminophenyl group can undergo electrophilic substitution reactions, while the pyridoindole core is susceptible to nucleophilic attacks. The compound's mutagenic properties are a result of its ability to interact with DNA, forming adducts that are crucial in understanding its mechanism of action in biological systems (Frederiksen et al., 2004).

Scientific Research Applications

  • Mutagenic Compound Study : 9-(4'-Aminophenyl)-9H-pyrido[3,4-b]indole is valuable for studying the structure of mutagenic compounds and their reactions (Murakami et al., 2010).

  • Sister-Chromatid Exchanges in Cells : This compound is an effector for the induction of sister-chromatid exchanges in human lymphoblastoid cells (Tada, Saeki, & Oikawa, 1983).

  • Mutagenicity in Salmonella Strains : It is found to be a potent mutagen toward Salmonella typhimurium strains TA 98 and TA 100 (Yoshida, Matsumoto, Yoshimura, & Matsuzaki, 1978).

  • Method for Separating and Quantifying : A developed method efficiently separates and quantifies non-polar heterocyclic amines like 9-(4'-Aminophenyl)-9H-pyrido[3,4-b]indole in meat samples (de Andrés et al., 2010).

  • Genotoxicity and Carcinogenicity Studies : The compound has been studied for its genotoxic and carcinogenic potentials in various contexts, including its transformation into genotoxic metabolites by human enzymes (Oda et al., 2006), its role in inducing liver and colon cancers in animal models (Kawamori et al., 2004), and the formation of DNA and RNA adducts (Totsuka et al., 2007).

  • Potential Therapeutic Uses : Some studies have explored its derivatives for potential therapeutic applications, such as in antifilarial chemotherapy (Srivastava et al., 1999).

  • Analytical Applications : It has been used in matrix-assisted ultraviolet laser desorption time-of-flight mass spectrometry (MALDI/TOF-MS) for analyzing proteins and sulfated oligosaccharides (Nonami, Fukui, & Erra-Balsells, 1997).

properties

IUPAC Name

4-pyrido[3,4-b]indol-9-ylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N3/c18-12-5-7-13(8-6-12)20-16-4-2-1-3-14(16)15-9-10-19-11-17(15)20/h1-11H,18H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKJBUSARXRFUDR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(N2C4=CC=C(C=C4)N)C=NC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70176423
Record name Benzenamine, 4-(9H-pyrido(3,4-b)indol-9-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70176423
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9-(4'-Aminophenyl)-9H-pyrido[3,4-b]indole

CAS RN

219959-86-1
Record name 9-(4′-Aminophenyl)-9H-pyrido[3,4-b]indole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=219959-86-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 9-(4'-Aminophenyl)-9H-pyrido(3,4-b)indole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0219959861
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzenamine, 4-(9H-pyrido(3,4-b)indol-9-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70176423
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 9-(4'-AMINOPHENYL)-9H-PYRIDO(3,4-B)INDOLE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NMC04J95OA
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
57
Citations
T Kubozoe, M Tsutsumi, N Murata… - Journal of toxicologic …, 2002 - jstage.jst.go.jp
The carcinogenic potential of 9-(4 ‘-aminophenyl)-9H-pyrido [3, 4-b] indole (aminophenylnorharman: APNH), a newly identified heterocyclic amine, was evaluated in a rapid production …
Number of citations: 7 www.jstage.jst.go.jp
Y Murakami, N Imai, T Miura, T Sugimura… - …, 2010 - tus.elsevierpure.com
9-(4'-Aminophenyl)-9H-pyrido [3, 4-b] indole 2 is a mutagenic compound produced by non-mutagenic norharman 1 and aniline in the presence of S9 mix. 9-(4'-Nitrophenyl)-9H-pyrido [3…
Number of citations: 1 tus.elsevierpure.com
Y Totsuka, T Takamura-Enya, R Nishigaki… - … of chromatography B, 2004 - Elsevier
Norharman, widely distributed in our environment such as cigarette smoke and cooked foods, is not mutagenic to Salmonella strains, but becomes mutagenic to Salmonella …
Y Totsuka, R Nishigaki, T Takamura-Enya… - Genes and …, 2007 - jstage.jst.go.jp
9-(4?-Aminophenyl)-9H-pyrido [3, 4-b] indole(aminophenylnorharman, APNH), a novel endogenous mutagenic/carcinogenic heterocyclic amine, is known to be a reaction product of 9H-…
Number of citations: 2 www.jstage.jst.go.jp
Y Oda, Y Totsuka, K Wakabayashi, FP Guengerich… - …, 2006 - academic.oup.com
Norharman (9H-pyrido[3,4-b]indole) and harman (1-methyl-9H-pyrido[3,4-b]indole) contained in cigarette smoke and cooked foodstuffs, are non-mutagenic to Salmonella strains, but …
Number of citations: 15 0-academic-oup-com.brum.beds.ac.uk
Y Totsuka, N Hada, KI Matsumoto, N Kawahara… - …, 1998 - academic.oup.com
Norharman (9H-pyrido[3,4-b]indole), widely distributed in our environment, including cigarette smoke and cooked foodstuffs, is not mutagenic to Salmonella strains, but becomes …
Number of citations: 62 0-academic-oup-com.brum.beds.ac.uk
Y Totsuka, K Wakabayashi - Mutation Research/Genetic Toxicology and …, 2020 - Elsevier
Norharman exists in cigarette smoke and cooked foods and is non-mutagenic among Salmonella strains but mutagenic to S. typhimurium TA98 and YG1024 in the presence of S9 mix …
N Hada, Y Totsuka, T Enya, K Tsurumaki… - … /Genetic Toxicology and …, 2001 - Elsevier
Norharman, abundantly present in cigarette smoke and cooked foods, is not mutagenic to Salmonella typhimurium strains. However, norharman shows mutagenicity to S. typhimurium …
Y Totsuka, H Kataoka, T Takamura-Enya… - Mutation Research …, 2002 - Elsevier
Norharman is not mutagenic to Salmonella strains, but becomes so to S. typhimurium TA98 and YG1024 with S9 mix in the presence of the non-mutagenic aromatic amine, aniline. The …
T Kawamori, Y Totsuka, J Ishihara, N Uchiya… - Cancer letters, 2001 - Elsevier
9-(4′-Aminophenyl)-9H-pyrido[3,4-b]indole (aminophenylnorharman, APNH), produced by the reaction of norharman with aniline in the presence of S9 mix, is a novel heterocyclic …

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